![molecular formula C23H24N4O3 B2815014 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1251617-54-5](/img/structure/B2815014.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound contains several structural components including a 3,4-dihydroisoquinoline, a pyrimidine, and an acetamide group. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound . Pyrimidine is a basic structure in many important biological molecules, like thymine and cytosine in DNA . Acetamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) on the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and pyrimidine rings contribute to the rigidity of the molecule, while the acetamide group could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group in the acetamide could act as a base or nucleophile, and the carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (acetamide) and nonpolar (aromatic rings) regions could affect its solubility properties .Scientific Research Applications
Antifungal Applications
The compound, which is a class of structurally simple analogues of quaternary benzo[c]phenanthridine alkaloids (QBAs), has shown significant antifungal activities . It has been evaluated for bioactivity against seven phytopathogenic fungi using the mycelial growth rate method . The compound has shown excellent activities superior to the QBAs sanguinarine and chelerythrine .
Anticancer Applications
The compound has potential applications in cancer research. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .
Antioxidant Applications
Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antioxidant properties . Therefore, it’s possible that the compound may also have antioxidant applications.
Antibacterial Applications
Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antibacterial properties . Therefore, it’s possible that the compound may also have antibacterial applications.
Anticonvulsant Applications
Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have anticonvulsant properties . Therefore, it’s possible that the compound may also have anticonvulsant applications.
Antihypertensive Applications
Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antihypertensive properties . Therefore, it’s possible that the compound may also have antihypertensive applications.
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJQCXJWTVLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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